molecular formula C17H24BrNO3 B2963138 tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate CAS No. 2288709-83-9

tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate

Cat. No.: B2963138
CAS No.: 2288709-83-9
M. Wt: 370.287
InChI Key: QBUAVFZPYDSVLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-bromophenoxymethyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include various oxidized derivatives depending on the oxidizing agent used.

    Reduction: Dehalogenated products are typically formed.

Scientific Research Applications

tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom allows for selective binding and modification of biological molecules, which can affect various biochemical pathways. The compound’s piperidine ring structure is crucial for its activity, enabling it to interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate is unique due to its specific bromophenoxy group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective modification of biological targets .

Properties

IUPAC Name

tert-butyl 4-[(2-bromophenoxy)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-7-5-4-6-14(15)18/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUAVFZPYDSVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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